3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a bromine atom attached to a benzene ring, which is further connected to a tetrahydroisoquinoline moiety. The presence of the bromine atom and the isoquinoline structure makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide, followed by the introduction of the tetrahydroisoquinoline moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Bromination of Benzamide: This step involves the introduction of a bromine atom to the benzene ring of benzamide. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Formation of Tetrahydroisoquinoline Moiety: The next step involves the formation of the tetrahydroisoquinoline structure. This can be done through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2) can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological studies, the compound can be used to investigate the effects of brominated benzamides on cellular processes. It may also serve as a probe for studying enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure may be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the isoquinoline moiety play crucial roles in its activity. The compound may bind to enzymes or receptors, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)benzamide): This compound shares a similar benzamide structure but has different substituents, leading to distinct chemical and biological properties.
2-bromo-N-(3S)-tetrahydro-2-oxo-3-furanylbenzamide: This compound also contains a bromine atom and a benzamide moiety but differs in the structure of the attached ring system.
Uniqueness
3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific combination of a bromine atom and a tetrahydroisoquinoline moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-12-3-1-2-11(8-12)15(20)19-13-5-4-10-6-7-18-16(21)14(10)9-13/h1-5,8-9H,6-7H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJZWYHNWHFVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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